N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound features a dihydropyrimidinone core substituted with a 4-methoxyphenyl group at position 4 and an acetamide linkage at position 2. The acetamide moiety is further connected to a 2,4-difluorophenyl group, introducing electron-withdrawing fluorine atoms.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3/c1-27-14-5-2-12(3-6-14)17-9-19(26)24(11-22-17)10-18(25)23-16-7-4-13(20)8-15(16)21/h2-9,11H,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLBISNDNGHWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on analogs sharing the dihydropyrimidinone/pyridinone core, acetamide linkages, or substituted aryl groups.
Structural Analogues from Published Studies
a. 2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8c)
- Key Features: Dihydropyrimidinone core with 4-methoxyphenyl and cyano groups; thioacetamide linkage to a benzothiazole ring.
- Properties : Melting point (273–275°C), IR peaks for NH (3451 cm⁻¹), CN (2221 cm⁻¹), and C=O (1700, 1659 cm⁻¹).
- Activity : Demonstrated VEGFR-2 inhibition and antiproliferative effects in cancer models .
b. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids (Compounds 8–12)
- Key Features: Dihydropyridinone or pyrimidinone cores with substituted phenyl groups (e.g., Cl, Br, F, methoxy) and thioacetamide linkages.
- Properties : Melting points >300°C; molecular weights 551.60–612.50.
- Activity : Dual inhibition of EGFR and BRAFV600E kinases. Chloro- and bromo-substituted derivatives (e.g., Compounds 9, 10) showed enhanced potency compared to methoxy analogs .
c. 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (5.4)
- Key Features: Dihydropyrimidinone core with methyl and thioacetamide groups.
- Properties : Melting point >282°C; NMR data confirms aromatic protons (δ 7.56 ppm) and SCH2 linkage (δ 4.09 ppm).
- Comparison: The chloro substituent increases melting point compared to phenoxy-substituted analogs (e.g., Compound 5.15, mp 224°C) .
Substituent Effects on Physicochemical Properties
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